Physicochemical properties of N-(benzotriazol-1-ylmethyl)-N-methylaniline
Physicochemical properties of N-(benzotriazol-1-ylmethyl)-N-methylaniline
An In-Depth Technical Guide to the Physicochemical Properties of N-(benzotriazol-1-ylmethyl)-N-methylaniline
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-(benzotriazol-1-ylmethyl)-N-methylaniline is a derivative of benzotriazole, a heterocyclic compound with significant applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications. Drawing upon available data and established scientific principles, this document is intended to serve as a valuable resource for professionals engaged in research and development.
Introduction
N-(benzotriazol-1-ylmethyl)-N-methylaniline, with the chemical formula C₁₄H₁₄N₄, belongs to the class of N-aminomethylated benzotriazoles. The benzotriazole moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including antimicrobial, antiparasitic, and antitumor properties.[1][2] Furthermore, its derivatives are effective corrosion inhibitors, particularly for copper and its alloys.[1] This dual utility in both biomedical and materials science underscores the importance of a thorough understanding of its fundamental physicochemical characteristics. This guide aims to consolidate the available information on N-(benzotriazol-1-ylmethyl)-N-methylaniline, providing a foundation for its further investigation and application.
Molecular Structure and Identification
The molecular structure of N-(benzotriazol-1-ylmethyl)-N-methylaniline consists of a benzotriazole ring linked to the nitrogen atom of N-methylaniline via a methylene bridge.
| Identifier | Value |
| Chemical Name | N-(benzotriazol-1-ylmethyl)-N-methylaniline |
| CAS Number | 15497-51-5[3] |
| Molecular Formula | C₁₄H₁₄N₄[3] |
| Molecular Weight | 238.29 g/mol [3] |
| Canonical SMILES | CN(CC1=NN=C2C=CC=C12)C3=CC=CC=C3 |
Synthesis and Purification
A common and effective method for the synthesis of N-(benzotriazol-1-ylmethyl)-N-methylaniline is a two-step process involving the formation of an intermediate followed by methylation.[1]
Synthesis Workflow
Caption: Synthesis and purification of N-(benzotriazol-1-ylmethyl)-N-methylaniline.
Experimental Protocol: Stepwise Synthesis and Reduction
This protocol is based on a reported method and is advantageous for substrates that may be sensitive to Lewis acids.[1]
Step 1: Synthesis of N-(benzotriazol-1-ylmethyl)aniline
-
In a round-bottom flask, dissolve aniline in a suitable solvent such as toluene.
-
Add an equimolar amount of 1-(hydroxymethyl)benzotriazole (Bt-CH₂OH).
-
The reaction proceeds via alkylation of the aniline nitrogen by the hydroxymethyl group of the benzotriazole derivative. This is typically facilitated by azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude intermediate, N-(benzotriazol-1-ylmethyl)aniline, can be purified by recrystallization or used directly in the next step.
Step 2: Methylation to N-(benzotriazol-1-ylmethyl)-N-methylaniline
-
Dissolve the intermediate from Step 1 in tetrahydrofuran (THF).
-
Add sodium borohydride (NaBH₄) as the reducing agent.
-
Reflux the reaction mixture for approximately 8 hours.[1]
-
Cool the reaction to room temperature and quench cautiously with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Recrystallize the crude product from ethanol to yield pure N-(benzotriazol-1-ylmethyl)-N-methylaniline.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is essential for the handling, formulation, and application of this compound.
Physical State and Appearance
The physical state of N-(benzotriazol-1-ylmethyl)-N-methylaniline at standard temperature and pressure is a solid.
Melting Point
There are conflicting reports regarding the melting point of this compound. One source indicates a melting point range of 58-70°C, while another reports a range of 128–157°C after recrystallization from ethanol.[1][3] This discrepancy could be due to the presence of different isomers (alkylation can occur at the N1 or N2 position of the benzotriazole ring), varying levels of purity, or different polymorphic forms. A broad melting point range is often indicative of an impure sample.[4]
Experimental Protocol: Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a solid.[5]
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a moderate rate until the temperature is about 20°C below the expected melting point.
-
Decrease the heating rate to approximately 1°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). This range is the melting point of the sample.
Solubility
Experimental Protocol: Qualitative Solubility Testing
A general procedure for assessing the solubility of an organic compound involves the following steps:[7]
-
Place approximately 0.1 g of the solid compound into a small test tube.
-
Add 3 mL of the solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in portions, shaking after each addition.
-
Observe if the compound dissolves completely.
-
If the compound is insoluble in water, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can be tested to infer the presence of basic or acidic functional groups.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The calculated XLogP3 value for N-(benzotriazol-1-ylmethyl)-N-methylaniline is 2.52520, suggesting it is moderately lipophilic.[3] The experimental LogP of N-methylaniline is 1.66.[8][9]
Experimental Protocol: LogP Determination (Shake-Flask Method)
The shake-flask method is the gold standard for experimental LogP determination.[10]
-
Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically at pH 7.4 for drug development studies).
-
Dissolve a known amount of the compound in one of the phases.
-
Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two layers.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the structural elucidation and confirmation of N-(benzotriazol-1-ylmethyl)-N-methylaniline.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Partial ¹H NMR data has been reported for this compound.[1] The expected chemical shifts are as follows:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzotriazolylmethyl (CH₂) | 5.62 - 5.64 | Singlet | 2H |
| N-methyl (CH₃) | 2.30 - 2.35 | Singlet | 3H |
| Aromatic (Ar-H) | 6.50 - 7.50 | Multiplet | 9H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
N-methyl carbon: ~30-35 ppm
-
Methylene bridge carbon: ~60-70 ppm
-
Aromatic carbons: ~110-150 ppm
Infrared (IR) Spectroscopy
Specific experimental IR data for the title compound is not available. The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=C stretching in the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching. The IR spectrum of N-methylaniline shows a characteristic N-H stretching peak around 3411 cm⁻¹.[13] This peak would be absent in the spectrum of N-(benzotriazol-1-ylmethyl)-N-methylaniline due to the tertiary nature of the amine.
Mass Spectrometry (MS)
While experimental mass spectrometry data for N-(benzotriazol-1-ylmethyl)-N-methylaniline is not available, predicted data for the closely related isomer, N-(benzotriazol-1-ylmethyl)-3-methylaniline (molecular weight 238.12 g/mol ), provides insight into the expected fragmentation patterns.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 239.12912 |
| [M+Na]⁺ | 261.11106 |
Stability and Reactivity
The benzotriazole ring itself is very stable towards acids, alkalis, oxidation, and reduction.[5] However, studies on related N-(α-amino-alkyl)-benzotriazoles have shown that the covalent bond between the aminal carbon and the benzotriazole nitrogen can be susceptible to cleavage upon heating. This suggests that N-(benzotriazol-1-ylmethyl)-N-methylaniline may exhibit thermal instability at elevated temperatures.
The compound can undergo oxidation at the nitrogen or aromatic rings and reduction of the triazole ring under specific conditions.[1] The benzotriazole moiety can also act as a leaving group in nucleophilic substitution reactions.[1]
Potential Applications
Corrosion Inhibition
N-(benzotriazol-1-ylmethyl)-N-methylaniline has been identified as an effective corrosion inhibitor for copper and its alloys in aggressive environments.[1] It is believed to adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions.[1]
Medicinal Chemistry
The benzotriazole scaffold is of significant interest in drug discovery. Derivatives have shown a wide range of biological activities, and N-(benzotriazol-1-ylmethyl)-N-methylaniline may serve as a valuable intermediate or a candidate for screening in various assays.[1]
Organic Synthesis
This compound can be used as a building block in the synthesis of more complex heterocyclic structures due to the reactivity of the benzotriazole and aniline moieties.[1]
Safety Information
According to the aggregated GHS information, N-(benzotriazol-1-ylmethyl)-N-methylaniline is classified as a skin irritant.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.
Conclusion
N-(benzotriazol-1-ylmethyl)-N-methylaniline is a compound with significant potential in both materials science and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and potential applications based on available data. While there are gaps in the experimental data, particularly for spectroscopic and some physical properties, the information and protocols presented herein provide a solid foundation for researchers and developers working with this versatile molecule. Further experimental characterization is encouraged to fully elucidate its properties and expand its applications.
References
-
PubChem. N-Methylaniline. National Center for Biotechnology Information. [Link]
-
FooDB. Showing Compound N-Methylaniline (FDB003963). [Link]
-
ResearchGate. Electronic Structure and Stability of Benzotriazoles. [Link]
-
PubChem. 1-Methylbenzotriazole. National Center for Biotechnology Information. [Link]
-
ResearchGate. Characterization of methyl-benzotriazole amine salt. [Link]
-
PubMed Central. Benzotriazole: An overview on its versatile biological behavior. [Link]
-
ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Link]
-
Supporting Information. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. [Link]
-
ResearchGate. Thermal stability of N-(α-amino-dodecyl)-benzotriazole. [Link]
-
PubChem. 1H-Benzotriazole. National Center for Biotechnology Information. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
-
NIST WebBook. N-Benzyl-N-methylaniline. [Link]
-
Organic Laboratory Techniques 4. Melting Point Determination. [Link]
-
PubChemLite. N-(benzotriazol-1-ylmethyl)-3-methylaniline. [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
thinkSRS.com. Melting Point Determination. [Link]
-
Solubility test for Organic Compounds. [Link]
Sources
- 1. N-(Benzotriazol-1-ylmethyl)-N-methylaniline Research Chemical [benchchem.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - N-(benzotriazol-1-ylmethyl)-3-methylaniline (C14H14N4) [pubchemlite.lcsb.uni.lu]
- 5. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylaniline | 100-61-8 [chemicalbook.com]
- 7. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 9. N-Methylaniline(100-61-8) IR Spectrum [m.chemicalbook.com]
- 10. 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 13C NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
